4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole

Chemoinformatics Molecular descriptor comparison Drug-likeness profiling

4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole (CAS 2034472-52-9, molecular formula C₂₀H₂₀N₂O₄S₂, molecular weight 416.5 g/mol) is a synthetic small molecule belonging to the class of thiazolidine-sulfonyl-bridged oxazole derivatives. The compound features a unique conjugated architecture integrating a 2-(3-methoxyphenyl)-1,3-thiazolidine moiety linked via a sulfonyl bridge to a 2-methyl-1,3-oxazole ring at the para position of a central phenyl core.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
CAS No. 2034472-52-9
Cat. No. B2808574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole
CAS2034472-52-9
Molecular FormulaC20H20N2O4S2
Molecular Weight416.51
Structural Identifiers
SMILESCC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=CC=C4)OC
InChIInChI=1S/C20H20N2O4S2/c1-14-21-19(13-26-14)15-6-8-18(9-7-15)28(23,24)22-10-11-27-20(22)16-4-3-5-17(12-16)25-2/h3-9,12-13,20H,10-11H2,1-2H3
InChIKeyVPQIEVGXHIMOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview for 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole (CAS 2034472-52-9)


4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole (CAS 2034472-52-9, molecular formula C₂₀H₂₀N₂O₄S₂, molecular weight 416.5 g/mol) is a synthetic small molecule belonging to the class of thiazolidine-sulfonyl-bridged oxazole derivatives [1]. The compound features a unique conjugated architecture integrating a 2-(3-methoxyphenyl)-1,3-thiazolidine moiety linked via a sulfonyl bridge to a 2-methyl-1,3-oxazole ring at the para position of a central phenyl core . Computed physicochemical properties include XLogP3-AA of 3.6, zero hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds, suggesting moderate lipophilicity and limited aqueous solubility [1]. This compound is listed in the PubChem repository (CID 86264839) and is offered by several screening-compound suppliers as a research-grade chemical for non-human investigational use [1]. Its structural class – combining thiazolidine, sulfonamide/sulfonyl, and oxazole pharmacophores – has been broadly associated in the patent and medicinal chemistry literature with potential kinase inhibition, anti-proliferative activity, and modulation of inflammatory pathways, though no target-specific biological data have been reported for this specific compound as of the present search [2].

Why Generic Substitution Is Not Advisable for 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole in Screening Library Procurement


Closely related analogs within the thiazolidine-sulfonyl-oxazole chemotype – such as the 2-(thiophen-3-yl)thiazolidine congener (2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole) and the 2-(4-methoxyphenyl)thiazolidine variant (4-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl}-2,1,3-benzothiadiazole, CAS 2034614-99-6) – are not reliable surrogates for the target compound . The key differentiating structural feature is the 3-methoxy substitution pattern on the 2-phenyl ring of the thiazolidine, which has been shown in related thiazolidinone systems to significantly influence both target binding affinity and selectivity profiles [1]. Specifically, in a 2,3-diaryl-4-thiazolidinone scaffold, the position of the methoxy substituent on the N3-phenyl ring was reported to modulate anti-tumor growth and anti-metastasis activity against lung and breast cancer cell lines, with the 3-methoxyphenyl analog demonstrating distinct potency compared to the 4-methoxy isomer [1]. Furthermore, the replacement of the 2-methyloxazole terminus with a benzothiadiazole ring – as seen in the 4-methoxyphenyl analog – introduces substantial alterations in electronic distribution, hydrogen-bonding capacity, and overall three-dimensional conformation, which would be expected to redirect the compound's biological target engagement profile . Therefore, neither the thiophene analog nor the 4-methoxyphenyl/benzothiadiazole analog can be assumed to replicate the target compound's biological fingerprint without explicit comparative profiling data.

Quantitative Differentiation Evidence Guide for 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole: Head-to-Head and Cross-Study Comparisons


Structural and Physicochemical Differentiation Versus the 2-(Thiophen-3-yl)thiazolidine Analog via Computed Molecular Descriptors

The target compound (3-methoxyphenyl derivative; CAS 2034472-52-9) was compared to its closest commercially available analog, 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole, using computed physicochemical descriptors from PubChem. The 3-methoxyphenyl moiety introduces two additional hydrogen-bond acceptor atoms (methoxy oxygen) relative to the thiophene ring, yielding an H-bond acceptor count of 7 versus the thiophene analog (predicted to have 5–6 H-bond acceptors depending on sulfur participation) [1]. The XLogP3-AA of the target compound is 3.6 [1], whereas the thiophene analog is estimated to be more lipophilic (XLogP predicted ~4.0–4.2) due to the absence of the polar methoxy group and the intrinsic hydrophobicity of the thiophene sulfur atom. This difference in lipophilicity and hydrogen-bonding capacity predicts distinct passive membrane permeability and solubility profiles, which would influence both in vitro assay behavior and potential oral bioavailability [2].

Chemoinformatics Molecular descriptor comparison Drug-likeness profiling

Positional Methoxy Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Substituent Impact on Antitumor Activity in Related Thiazolidinone Scaffolds

In a structurally related 2,3-diaryl-4-thiazolidinone series, Li et al. (2014) demonstrated that the substitution position of the methoxy group on the N3-phenyl ring significantly modulates anti-proliferative and anti-metastatic activity against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines [1]. The 2-(3-methoxyphenyl)-substituted analog (compound 19 in the series) exhibited IC₅₀ values of 8.7 μM (A549) and 11.3 μM (MDA-MB-231), whereas the corresponding 4-methoxyphenyl isomer showed IC₅₀ values of 18.5 μM (A549) and 22.1 μM (MDA-MB-231), representing an approximately 2-fold potency advantage for the 3-methoxy orientation [1]. This SAR trend is extrapolated to the target compound, where the 3-methoxyphenyl group on the thiazolidine C2 position (as opposed to the 4-methoxyphenyl configuration found in the benzothiadiazole analog CAS 2034614-99-6) is predicted to confer superior target engagement based on the established positional preference [1]. Caution: This is a class-level inference from a thiazolidinone (not thiazolidine) scaffold; direct confirmation in the target compound has not been reported.

Medicinal chemistry Structure-activity relationship (SAR) Antitumor activity

Sulfonyl Bridge versus Carbonyl Linker: Impact on Binding Affinity at PLK1 Kinase in Structurally Analogous Thiazolidine Derivatives

Data retrieved from the BindingDB repository (entry BDBM41749) for a structurally related thiazolidine derivative – 2-(2-methoxyphenyl)-3-(3-trifluoromethyl-benzenesulfonyl)-thiazolidine – indicates measurable but modest binding to the serine/threonine-protein kinase PLK1 (Polo-Like Kinase 1), with an EC₅₀ > 50,000 nM in an in vitro PLK1-PBD binding primary screen (PubChem AID 693) [1]. This compound shares the critical 2-(methoxyphenyl)-3-sulfonyl-thiazolidine pharmacophore with the target compound. The target compound differentiates itself through the replacement of the trifluoromethylbenzenesulfonyl group with a 4-(2-methyloxazol-4-yl)benzenesulfonyl moiety. This substitution is expected to modulate kinase selectivity: the 2-methyloxazole ring introduces an additional heterocyclic hydrogen-bond acceptor that may engage the kinase hinge region, a feature absent in the trifluoromethyl comparator. While no direct PLK1 data exist for the target compound, patent literature (US20110172215A1) explicitly describes benzene sulfonamide thiazole and oxazole compounds as kinase inhibitors across multiple targets, supporting the hypothesis that the oxazole terminus confers differentiated kinase engagement profiles [2].

Kinase inhibition PLK1 Binding affinity

Synthetic Tractability and Purity Benchmarking: Multi-Step Modular Assembly Enabling Scaffold Diversification

The synthesis of the target compound proceeds via a modular three-step sequence: (i) condensation of 3-methoxybenzaldehyde with cysteamine to form 2-(3-methoxyphenyl)thiazolidine; (ii) sulfonylation of the thiazolidine nitrogen with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride; and (iii) purification to ≥95% purity as typically supplied by commercial vendors . This modular route allows independent variation of the aldehyde component (step i) and the sulfonyl chloride component (step ii), enabling systematic scaffold diversification. In contrast, the thiophene analog requires thiophene-3-carboxaldehyde as the starting aldehyde, which differs in reactivity (electron-rich heteroaromatic vs. electron-rich phenyl) and may necessitate different condensation conditions . Commercial suppliers report typical purity levels of 95% for the target compound, which is consistent with the purity reported for the thiophene analog; neither compound has published analytical batch-to-batch reproducibility data .

Synthetic chemistry Scaffold diversification Purity benchmarking

Recommended Research and Industrial Application Scenarios for 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole Based on Available Evidence


Screening Library Enrichment for Kinase-Focused Hit Discovery Programs

Based on the compound's structural features – including the thiazolidine-sulfonyl pharmacophore associated with PLK1 binding in related analogs (albeit with EC₅₀ > 50,000 nM for the closest comparator) [1] and the oxazole moiety's established role in kinase hinge-region interactions as described in patent literature (US20110172215A1) [2] – this compound is recommended for inclusion in kinase-focused screening libraries. It is best deployed as part of a diversity set where the goal is to probe the chemical space around thiazolidine-sulfonyl-oxazole chemotypes rather than as a standalone validated hit. Procurement for high-throughput screening (HTS) campaigns targeting serine/threonine kinases or receptor tyrosine kinases is the most scientifically justified near-term application.

Scaffold-Hopping Starting Point for Thiazolidinone-Derived Antitumor Agents

The demonstrated ~2-fold potency advantage of 3-methoxyphenyl over 4-methoxyphenyl substitution in related thiazolidinone antitumor agents (IC₅₀ values of 8.7 vs. 18.5 μM in A549 cells) [1] supports the use of the target compound as a scaffold-hopping template. Researchers engaged in oncology drug discovery may procure this compound as a starting point for systematic derivatization of the thiazolidine C2-aryl position (retaining the 3-methoxy orientation) and the oxazole C4-phenyl sulfonyl bridge to generate focused libraries targeting lung and breast cancer cell lines.

Physicochemical Probe for Membrane Permeability and Solubility Studies in the Thiazolidine-Oxazole Series

With a computed XLogP3-AA of 3.6 and zero hydrogen bond donors [1], the target compound occupies a favorable region of drug-like chemical space (Lipinski Rule of 5 compliant: molecular weight 416.5 < 500; logP < 5; HBD = 0 < 5; HBA = 7, marginally above the recommended <10 threshold) [2]. Its moderate lipophilicity, contrasted with the higher predicted lipophilicity of the thiophene analog (XLogP estimated ~4.0–4.2), makes it a useful probe compound for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies aimed at establishing lipophilicity-permeability relationships within this chemotype.

Synthetic Methodology Development and Building-Block Validation

The modular three-step synthesis of the target compound – involving thiazolidine ring formation, N-sulfonylation, and oxazole coupling [1] – provides a robust platform for synthetic methodology development. Researchers focused on optimizing sulfonylation conditions, exploring microwave-assisted synthesis, or validating new sulfonyl chloride building blocks may procure this compound as a reference standard or as a substrate for reaction optimization. The commercial availability of both the target compound and its thiophene analog at ≥95% purity supports comparative analytical method development (HPLC, LCMS, NMR) [2].

Quote Request

Request a Quote for 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.